3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid
Description
Properties
CAS No. |
151800-60-1 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-hydroxy-3-(C-methyl-N-phenylcarbonimidoyl)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(16-12-5-3-2-4-6-12)13-9-11(15(18)19)7-8-14(13)17/h2-9,17H,1H3,(H,18,19) |
InChI Key |
PPNXWPQJXCMKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions for Ethylidene Bridge Formation
The 1-anilinoethylidene group is typically synthesized via condensation between a ketone and an aniline derivative. A plausible route involves:
Claisen-Schmidt Condensation :
- Reactants : 4-Oxocyclohexa-1,5-diene-1-carboxylic acid (core structure) and 4-aminobenzaldehyde.
- Conditions : Acid catalysis (e.g., H₂SO₄) and reflux.
- Mechanism : The aldehyde group of 4-aminobenzaldehyde reacts with the ketone at position 4, forming the ethylidene bridge through dehydration.
Example Reaction :
$$
\text{4-Oxocyclohexa-1,5-diene-1-carboxylic acid} + \text{4-Aminobenzaldehyde} \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}_2\text{O}
$$
Mannich Reaction for β-Amino Ketone Formation
The Mannich reaction provides an alternative route to introduce the anilinoethylidene group:
- Reagents : Aniline, formaldehyde, and the cyclohexadiene core with a ketone.
- Conditions : Catalytic acid (e.g., HCl) or base (e.g., NaOH), room temperature.
Mechanism : Formaldehyde acts as a carbonyl donor, forming a β-amino ketone via nucleophilic attack by aniline.
Example Reaction :
$$
\text{4-Oxocyclohexa-1,5-diene-1-carboxylic acid} + \text{Aniline} + \text{CH}2\text{O} \xrightarrow{\text{HCl}} \text{Target Compound} + \text{H}2\text{O}
$$
Diels-Alder Cyclization for Core Synthesis
The cyclohexadiene core may be synthesized via [4+2] cycloaddition :
- Reactants : A diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride).
- Conditions : Thermal activation (80–120°C) or Lewis acid catalysis.
Product : A bicyclic adduct, which is subsequently oxidized to introduce the carboxylic acid and ketone groups.
Example Reaction :
$$
\text{Diene} + \text{Dienophile} \xrightarrow{\Delta} \text{Cyclohexene derivative} \xrightarrow{\text{Oxidation}} \text{4-Oxocyclohexa-1,5-diene-1-carboxylic acid}
$$
Grignard Reagent Carboxylation
For introducing the carboxylic acid group:
- Reagents : Organomagnesium halide (e.g., CH₂MgBr) and CO₂.
- Conditions : Dry ether, −78°C to room temperature.
Mechanism : The Grignard reagent reacts with CO₂ to form a carboxylate, which is acidified to yield the carboxylic acid.
Example Reaction :
$$
\text{CH}2\text{MgBr} + \text{CO}2 \rightarrow \text{CH}2\text{COO}^- \text{MgBr} \xrightarrow{\text{H}^+} \text{CH}2\text{COOH} + \text{MgBrOH}
$$
Key Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aniline group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Chorismic Acid
Chemical Structure :
Chorismic acid (IUPAC: (3R,4R)-3-[(1-carboxyvinyl)oxy]-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid) shares the cyclohexa-1,5-diene core with the target compound but differs in substituents:
- Functional Groups : A hydroxyl (-OH) at position 4 and a carboxyvinyloxy group (-O-C(CH₂COOH)=CH₂) at position 3 .
- Molecular Formula: C₁₀H₁₀O₆ (vs. C₁₅H₁₃NO₃ for the target compound).
Biochemical Role: Chorismic acid is a pivotal intermediate in the shikimate pathway, serving as a precursor for aromatic amino acids (e.g., phenylalanine, tyrosine), alkaloids, and salicylic acid . Its polar functional groups facilitate enzymatic transformations, unlike the target compound’s anilinoethylidene group, which may enhance lipophilicity and membrane permeability.
Key Differences :
3-Hydroxy-4-Oxo-1,5-Cyclohexadiene-1-Carboxylic Acid
Chemical Structure :
This compound (C₇H₆O₄) features a hydroxyl group at position 3 and an oxo group at position 4 on the cyclohexadiene ring .
Comparison :
- Functional Simplicity: Lacks the anilinoethylidene group, resulting in lower molecular weight (154.12 g/mol vs. 271.28 g/mol).
- Reactivity: The hydroxyl group enhances solubility in aqueous environments, whereas the target compound’s anilino group may favor organic solvents.
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic Acid
Chemical Structure :
This dihydroxy derivative (C₇H₈O₄) has hydroxyl groups at positions 3 and 4 .
Comparison :
- Polarity : The two hydroxyl groups increase hydrophilicity, contrasting with the target compound’s mixed polarity.
- Stereochemistry : The (3R,4R) configuration is critical for enzymatic interactions in microbial systems, similar to chorismic acid .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound: Demonstrated utility in cytogenetics due to its microtubule-disrupting activity, likely mediated by the anilinoethylidene group’s interaction with tubulin .
- Chorismic Acid : Its structural complexity and stereochemistry enable diverse biochemical transformations, underscoring its irreplaceable role in primary metabolism .
- Hydroxy/Oxo Derivatives : Simpler analogs lack the target’s biological activity but are valuable for studying cyclohexadiene reactivity and chelation properties .
Biological Activity
3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including insecticidal effects, cytotoxicity, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclohexadiene core with an anilinoethylidene substituent and a carboxylic acid group. Its molecular formula is C15H14N2O2, and it has a molecular weight of approximately 254.284 g/mol. This structural configuration is believed to contribute to its diverse biological activities.
Insecticidal Activity
Recent studies have highlighted the insecticidal potential of compounds related to 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid. For instance, research on similar benzodioxole derivatives demonstrated significant larvicidal activity against Aedes aegypti, the primary vector for several viral diseases. The study reported LC50 values of 28.9 ± 5.6 μM for effective compounds, indicating a promising avenue for developing new insecticides .
Table 1: Insecticidal Activity of Related Compounds
| Compound | LC50 (μM) | LC90 (μM) | Remarks |
|---|---|---|---|
| 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid | TBD | TBD | Potential insecticide |
| 3,4-(Methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Effective against Aedes aegypti |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in various cell lines. While specific IC50 data for 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid are not yet available, related compounds have shown significant cytotoxicity in cancer cell lines such as Jurkat and K562 with IC50 values ranging from 2.8 to 26.17 μM . These findings suggest that similar structural analogs may also exhibit antitumor properties.
Case Study: Antitumor Potential
In a study involving synthetic analogs of natural diene acids, one compound exhibited strong cytotoxicity with an IC50 of 4.5 μM in Jurkat cells and induced apoptosis . This indicates that the structural features present in compounds like 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid could be explored for their potential antitumor activity.
The exact mechanism by which 3-(1-Anilinoethylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid exerts its biological effects remains to be fully elucidated. However, compounds with similar structures are known to interact with various biological pathways, including:
- Inhibition of cell proliferation : Many diene derivatives disrupt the cell cycle in cancer cells.
- Induction of apoptosis : Certain analogs have been shown to activate apoptotic pathways in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
